molecular formula C10H7F3N2 B3146948 2-(Trifluoromethyl)quinolin-5-amine CAS No. 611231-26-6

2-(Trifluoromethyl)quinolin-5-amine

Cat. No. B3146948
M. Wt: 212.17 g/mol
InChI Key: UGYLLBKPGJJJAY-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

390 mg (1.61 mmol) of 5-nitro-2-(trifluoromethyl)quinoline is dissolved in 13 ml of methanol. After the addition of 39 mg of palladium on carbon and 19 mg of potassium carbonate, the reaction mixture is allowed to stir for 20 hours at room temperature under hydrogen atmosphere. It is then filtered on Celite and washed with ethyl acetate. After the solvent is removed in a vacuum and after chromatography on silica gel with hexane-ethyl acetate (0-100%), 250 mg (73% of theory) of the product is obtained.
Name
5-nitro-2-(trifluoromethyl)quinoline
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Quantity
39 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([C:14]([F:17])([F:16])[F:15])=[N:9]2)([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CO.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([C:14]([F:17])([F:15])[F:16])=[N:9]2 |f:1.2.3|

Inputs

Step One
Name
5-nitro-2-(trifluoromethyl)quinoline
Quantity
390 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC(=NC2=CC=C1)C(F)(F)F
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 20 hours at room temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is then filtered on Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the solvent is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
after chromatography on silica gel with hexane-ethyl acetate (0-100%), 250 mg (73% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1=C2C=CC(=NC2=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.